molecular formula C22H23FO4 B2504058 Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate CAS No. 383899-41-0

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate

Cat. No. B2504058
CAS RN: 383899-41-0
M. Wt: 370.42
InChI Key: OGYWMHKOYZMUGD-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate, also known as EBF, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate has been used in various scientific research applications, including as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, which may improve cognitive function. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate in lab experiments is its relatively low toxicity compared to other compounds used in similar research applications. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate, including further investigation of its potential therapeutic effects in neurological disorders and cancer, as well as the development of new synthetic methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-tert-butyl-5-hydroxy-1-benzofuran with ethyl chloroformate, followed by the reaction with 4-fluorobenzyl alcohol in the presence of a base. The final product is obtained through purification and recrystallization.

properties

IUPAC Name

ethyl 2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWMHKOYZMUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate

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